molecular formula C20H21ClN2O2 B11602371 (2E)-3-(4-chlorophenyl)-N-[4-(morpholin-4-ylmethyl)phenyl]prop-2-enamide

(2E)-3-(4-chlorophenyl)-N-[4-(morpholin-4-ylmethyl)phenyl]prop-2-enamide

Katalognummer: B11602371
Molekulargewicht: 356.8 g/mol
InChI-Schlüssel: NRQDNDCTDFIMNZ-BJMVGYQFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-CHLOROPHENYL)-N~1~-[4-(MORPHOLINOMETHYL)PHENYL]ACRYLAMIDE: is an organic compound with the molecular formula C~19~H~19~ClN~2~O~2~ . This compound is characterized by the presence of a chlorophenyl group and a morpholinomethylphenyl group attached to an acrylamide backbone. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-CHLOROPHENYL)-N~1~-[4-(MORPHOLINOMETHYL)PHENYL]ACRYLAMIDE typically involves the reaction of 4-chlorobenzaldehyde with morpholine and acryloyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves several steps, including condensation, cyclization, and purification .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various halogenating agents, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, 3-(4-CHLOROPHENYL)-N~1~-[4-(MORPHOLINOMETHYL)PHENYL]ACRYLAMIDE is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biological research, this compound is used to study its effects on various biological pathways and processes. It may be used as a tool to investigate the role of specific proteins or enzymes in cellular functions.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be investigated for its activity against certain diseases or conditions, and its interactions with biological targets.

Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 3-(4-CHLOROPHENYL)-N~1~-[4-(MORPHOLINOMETHYL)PHENYL]ACRYLAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

  • 3-(4-CHLORO-PHENYL)-N-(2-MORPHOLIN-4-YL-ETHYL)-ACRYLAMIDE
  • (4-Chlorophenyl)(3-(morpholinomethyl)phenyl)methanone
  • (3-Chlorophenyl)-[4-(morpholinomethyl)phenyl]methanone

Comparison: Compared to similar compounds, 3-(4-CHLOROPHENYL)-N~1~-[4-(MORPHOLINOMETHYL)PHENYL]ACRYLAMIDE is unique due to its specific structural features and the presence of both chlorophenyl and morpholinomethylphenyl groups.

Eigenschaften

Molekularformel

C20H21ClN2O2

Molekulargewicht

356.8 g/mol

IUPAC-Name

(E)-3-(4-chlorophenyl)-N-[4-(morpholin-4-ylmethyl)phenyl]prop-2-enamide

InChI

InChI=1S/C20H21ClN2O2/c21-18-6-1-16(2-7-18)5-10-20(24)22-19-8-3-17(4-9-19)15-23-11-13-25-14-12-23/h1-10H,11-15H2,(H,22,24)/b10-5+

InChI-Schlüssel

NRQDNDCTDFIMNZ-BJMVGYQFSA-N

Isomerische SMILES

C1COCCN1CC2=CC=C(C=C2)NC(=O)/C=C/C3=CC=C(C=C3)Cl

Kanonische SMILES

C1COCCN1CC2=CC=C(C=C2)NC(=O)C=CC3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.